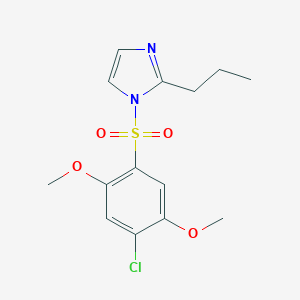
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is a synthetic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-propylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-imidazole bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
類似化合物との比較
- 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole
- 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole
- SSR149415 (a selective vasopressin V1b receptor antagonist)
Comparison: 1-(4-CHLORO-2,5-DIMETHOXYBENZENESULFONYL)-2-PROPYL-1H-IMIDAZOLE is unique due to its specific combination of a sulfonyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.
特性
分子式 |
C14H17ClN2O4S |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-4-5-14-16-6-7-17(14)22(18,19)13-9-11(20-2)10(15)8-12(13)21-3/h6-9H,4-5H2,1-3H3 |
InChIキー |
VCKGDVOOUWKQKX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
正規SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















